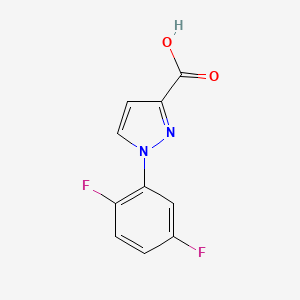

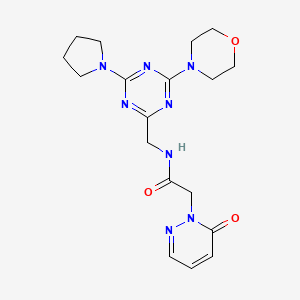

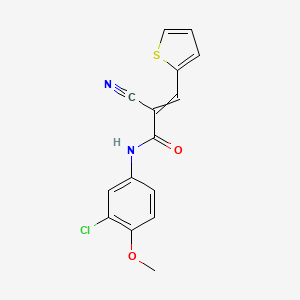

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol, also known as DCPT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Aminopropyl Carbazole Derivatives and Neurogenesis

Aminopropyl carbazole derivatives, specifically 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, are reported to enhance neurogenesis in rat neural stem cells (NSCs). These derivatives promote final cell division during NSC differentiation, notably without inducing astrocytogenesis, suggesting a targeted approach to neurogenesis (Shin et al., 2015).

Structural and Computational Analysis

Schiff Base Formation and Analysis

Schiff bases formed by condensation reactions involving amines and carbazole derivatives have been structurally analyzed. For example, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was synthesized and analyzed through various techniques, including computational studies, indicating the compound's stability and potential applications (Warad et al., 2018).

Cellular Dynamics and Mechanisms

Inhibition of Mitotic Kinesin Eg5 and Apoptosis Induction

Carbazole derivatives have been shown to inhibit the microtubule-activated ATPase activity of mitotic kinesin Eg5 in transformed culture cells. This inhibition leads to mitotic arrest, subsequent cell death, and apoptosis. The study suggests selective toxicity towards transformed cells, indicating potential for targeted therapy (Okumura et al., 2006).

Antiproliferation and Apoptosis in Tumor Cells

Novel carbazole aminoalcohols have been synthesized as anticancer agents, showing significant antiproliferative activity against human tumor cell lines. These compounds are likely to act as topoisomerase I poisons, causing DNA damage and inducing G2-phase cell-cycle arrest and apoptosis in cancer cells (Wang et al., 2016).

Antifungal and Antibacterial Properties

Carbazole Hybrid Molecules as Antifungal Agents

Hybrid molecules combining carbazole and triazolyl groups have shown potent antifungal activity against various pathogenic fungal strains. Molecular docking analysis suggests a strong interaction between these compounds and target enzymes, indicating their potential as lead antifungal agents (Rad et al., 2016).

Antibacterial Activity and Biofilm Eradication

A specific dichlorocarbazol derivative has demonstrated bacteriostatic properties against a broad spectrum of pathogens, including Pseudomonas aeruginosa. Importantly, it has shown the ability to eradicate mature biofilms, a critical property in combating antibiotic-resistant infections (Liebens et al., 2014).

properties

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N2O/c1-14-4-2-3-5-20(14)25-12-17(27)13-26-21-8-6-15(23)10-18(21)19-11-16(24)7-9-22(19)26/h2-11,17,25,27H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRNSUKZCMTOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

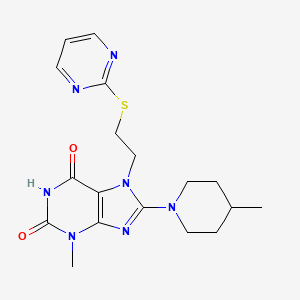

![2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2465439.png)

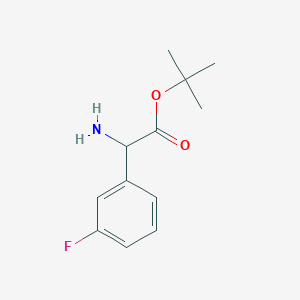

![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)

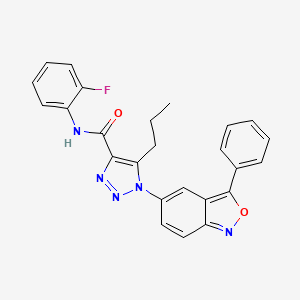

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2465443.png)

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)